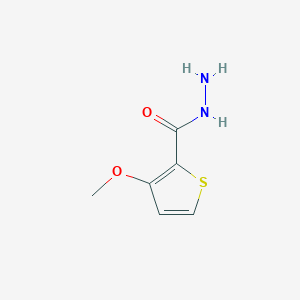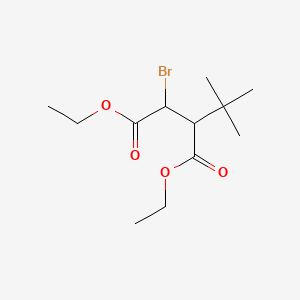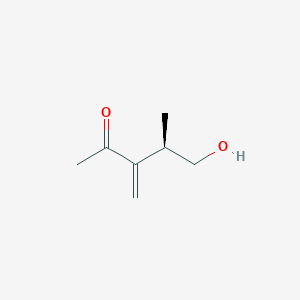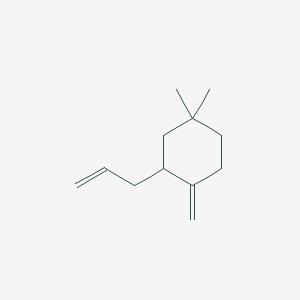
4-(4-Aminophenyl)quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Aminophenyl)quinolin-2(1H)-one is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
合成路线和反应条件
4-(4-氨基苯基)喹啉-2(1H)-酮的合成通常涉及以下步骤:
起始原料: 合成从选择合适的起始原料开始,例如 4-硝基苯胺和 2-氯喹啉。
亲核取代: 4-硝基苯胺与 2-氯喹啉之间的反应在亲核取代条件下进行。此步骤涉及用 4-硝基苯胺中的氨基取代 2-氯喹啉中的氯原子。
还原: 然后将所得中间体置于还原条件下,将硝基转化为氨基,生成 4-(4-氨基苯基)喹啉-2(1H)-酮。
工业生产方法
4-(4-氨基苯基)喹啉-2(1H)-酮的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,例如温度、压力和溶剂选择,以实现高产率和纯度。
化学反应分析
反应类型
4-(4-氨基苯基)喹啉-2(1H)-酮会发生各种化学反应,包括:
氧化: 该化合物可被氧化形成喹啉-2,4-二酮衍生物。
还原: 还原反应可以进一步修饰氨基,导致不同的取代喹啉衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 卤代烷和酰氯等试剂用于取代反应。
主要产物
这些反应形成的主要产物包括各种取代喹啉衍生物,它们可能具有不同的生物和化学性质。
科学研究应用
4-(4-氨基苯基)喹啉-2(1H)-酮在科学研究中有多种应用:
化学: 它被用作合成更复杂喹啉衍生物的构建单元。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医学: 正在进行研究以探索其作为治疗各种疾病的治疗剂的潜力。
工业: 它用于开发具有特定特性的材料,例如荧光和导电性。
作用机制
4-(4-氨基苯基)喹啉-2(1H)-酮的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶和受体结合,调节其活性。所涉及的途径可能包括抑制酶活性或干扰细胞信号通路。
相似化合物的比较
类似化合物
4-(4-硝基苯基)喹啉-2(1H)-酮: 这种化合物类似,但含有硝基而不是氨基。
4-(4-甲基苯基)喹啉-2(1H)-酮: 这种衍生物在氨基的位置上有一个甲基。
独特之处
4-(4-氨基苯基)喹啉-2(1H)-酮因其氨基而具有独特之处,赋予其特定的化学反应性和生物活性。这使得它成为各种应用的宝贵化合物,特别是在药物化学领域。
属性
CAS 编号 |
144039-27-0 |
|---|---|
分子式 |
C15H12N2O |
分子量 |
236.27 g/mol |
IUPAC 名称 |
4-(4-aminophenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C15H12N2O/c16-11-7-5-10(6-8-11)13-9-15(18)17-14-4-2-1-3-12(13)14/h1-9H,16H2,(H,17,18) |
InChI 键 |
PKYHARJQPRKUTM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[3-Methyl-4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12544968.png)
![5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B12544971.png)


![1H-Indole-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, ethyl ester](/img/structure/B12544996.png)


![2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate](/img/structure/B12545016.png)
